(4-bromooxazol-2-yl)-triisopropyl-silane is a chemical compound with the molecular formula and a CAS number of 2167710-98-5. This compound features a brominated oxazole moiety attached to a triisopropylsilyl group, making it a significant compound in organic synthesis and medicinal chemistry. It is classified as an alkyl halide and a silane derivative, which are important for various chemical reactions and applications in the pharmaceutical industry .
The synthesis of (4-bromooxazol-2-yl)-triisopropyl-silane can be approached through several methods, typically involving the reaction of 4-bromooxazole with triisopropylsilyl chloride or similar reagents. A common synthetic route involves:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be carried out under an inert atmosphere to prevent moisture interference .
The molecular structure of (4-bromooxazol-2-yl)-triisopropyl-silane can be represented using various chemical notations:
BrC1N=C(OC=1)[Si](C(C)C)(C(C)C)C(C)C
The structure features a five-membered oxazole ring containing nitrogen and oxygen atoms, with a bromine substituent at the 4-position. The triisopropylsilyl group contributes significant steric bulk and hydrophobic characteristics to the molecule, which may influence its reactivity and interactions with biological targets .
(4-bromooxazol-2-yl)-triisopropyl-silane can participate in various chemical reactions typical of both alkyl halides and silanes:
Technical details such as reaction conditions (catalysts, solvents) and mechanisms (e.g., SN2 or SNAr pathways) are essential for understanding the reactivity of this compound .
The mechanism of action for (4-bromooxazol-2-yl)-triisopropyl-silane largely depends on its application in synthetic chemistry or medicinal chemistry:
Data on specific biological interactions would require empirical studies to elucidate these mechanisms fully .
The physical and chemical properties of (4-bromooxazol-2-yl)-triisopropyl-silane include:
Additional properties such as boiling point, melting point, and solubility would need to be determined experimentally or sourced from reliable databases .
(4-bromooxazol-2-yl)-triisopropyl-silane has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: